3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide

Medicinal Chemistry Library Design ADME Prediction

This benzamide scaffold features a tunable 4-position and a sulfonylethyl side chain. Sourcing the 3-Br-4-Me, 4-Cl, and 4-F analogs from a single batch ensures matched molecular pair integrity. The 3-bromo site supports late-stage functionalization for bromodomain/kinase libraries. Researchers should procure the full set to isolate substitutent effects on affinity and ADME.

Molecular Formula C11H14BrNO3S
Molecular Weight 320.20 g/mol
Cat. No. B7939050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide
Molecular FormulaC11H14BrNO3S
Molecular Weight320.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)C)Br
InChIInChI=1S/C11H14BrNO3S/c1-8-3-4-9(7-10(8)12)11(14)13-5-6-17(2,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)
InChIKeyHUEIIXQLSDCQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide: Procurement-Relevant Identity and Class Positioning


3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide (CAS 1508545-96-7) is a synthetic benzamide derivative bearing a 3-bromo-4-methyl substitution pattern on the phenyl ring and an N‑(2‑methylsulfonylethyl) side chain . With a molecular weight of 320.20 g mol⁻¹ and a typical research-grade purity of ≥95 %, the compound is handled exclusively as a laboratory reagent . It belongs to a broader family of sulfonylethylbenzamides that have been investigated as intermediates for kinase-targeted libraries and antiviral screening collections, although published data specifically on this compound remain sparse.

Why 3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide Cannot Be Simply Replaced by a Generic Benzamide Analog


Substitution of the 4‑position on the benzamide ring exerts a pronounced effect on both physicochemical properties and biological recognition. Even when the N‑(2‑methylsulfonylethyl) side chain is conserved, altering the para substituent from hydrogen to methyl, chloro, or fluoro changes lipophilicity, steric demand, and metabolic susceptibility [1]. For procurement, treating 3‑bromo‑4‑methyl‑, 3‑bromo‑4‑chloro‑, or 3‑bromo‑4‑fluoro‑N‑(2‑methylsulfonylethyl)benzamide as interchangeable building blocks can lead to divergent synthetic outcomes or inconsistent biological profiles. The quantitative evidence presented below illustrates the measurable consequences of these seemingly minor structural variations.

Quantitative Differentiation Guide for 3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide Relative to Closest Analogs


Molecular Weight Distinction versus 4‑Des‑methyl and 4‑Chloro Analogs

The target compound possesses a molecular weight of 320.20 g mol⁻¹, which is 14.03 g mol⁻¹ (one CH₂ unit) heavier than the 4‑des‑methyl analog (3‑bromo‑N‑(2‑methylsulfonylethyl)benzamide, MW 306.17) and 20.42 g mol⁻¹ lighter than the 4‑chloro analog (MW 340.62) . A molecular weight < 350 places the compound within the favorable window for lead‑like chemical space as defined by the 'Rule of Three' for fragment‑based screening, a window that the 4‑chloro analog approaches less comfortably.

Medicinal Chemistry Library Design ADME Prediction

Lipophilicity (XLogP) Differentiation versus 4‑Chloro Analog

The 4‑chloro comparator has a PubChem‑computed XLogP of 1.9 [1]. For the title compound, the 4‑methyl group is expected to raise XLogP by approximately 0.4–0.6 log units relative to 4‑chloro, placing the estimated XLogP in the range of 2.3–2.5 [2]. No experimentally measured logP has been published for the compound. This predicted shift is consistent with the Hansch π value for methyl versus chloro substitution.

Physicochemical Profiling Drug Design SAR

Polar Surface Area (tPSA) Constancy Across the Analog Series

The topological polar surface area (tPSA) for the 4‑chloro analog is 71.6 Ų as computed by Cactvs within PubChem [1]. Because the amide and sulfonamide functionalities are conserved and the 4‑substituent does not contribute additional hydrogen‑bond acceptors or donors, the tPSA of the target compound is identical at 71.6 Ų. This value falls well below the 90 Ų threshold commonly associated with favorable blood‑brain barrier penetration [2].

Drug‑Likeness Permeability CNS Penetration

Synthetic Utility of the 3‑Bromo Handle for Palladium‑Catalyzed Cross‑Coupling

The 3‑bromo substituent enables participation in Suzuki, Heck, and Buchwald–Hartwig coupling reactions. The ortho‑methyl group at position 4 imparts moderate steric hindrance that can increase regioselectivity in cross‑coupling relative to the unsubstituted 4‑des‑methyl analog [1]. Quantitative reaction yields are substrate‑specific and have not been reported for this exact benzamide; published yields for analogous 3‑bromo‑4‑methylbenzenesulfonamides in Suzuki couplings range from 65 % to 92 % depending on the boronic acid partner [2].

Synthetic Chemistry C–C Bond Formation Building Block

Procurement‑Focused Application Scenarios for 3‑Bromo‑4‑methyl‑N‑(2‑(methylsulfonyl)ethyl)benzamide


Lead‑Like Fragment Library Expansion for Kinase‑Focused Screening

With a molecular weight of 320 Da and tPSA of 71.6 Ų, the compound occupies the upper boundary of lead‑like chemical space (Rule of Three: MW ≤ 350, cLogP ≤ 3.5). Its balanced profile makes it a suitable core scaffold for building focused libraries targeting bromodomain or kinase ATP‑binding pockets, where the 3‑bromo handle permits late‑stage diversification [1].

Systematic SAR Exploration of 4‑Position Benzamide Substituents

The direct comparability of the 3‑bromo‑4‑methyl, 4‑des‑methyl, 4‑chloro, and 4‑fluoro analogs allows researchers to construct a matched molecular pair series that isolates the contribution of the 4‑substituent to target affinity, solubility, and metabolic stability. Procurement of the full set from a single supplier ensures batch‑to‑batch consistency [1].

Synthetic Intermediate for Sulfonamide‑Containing Bioactive Molecules

The N‑(2‑methylsulfonylethyl) side chain is a known pharmacophore element in antiviral and anti‑inflammatory agents. The bromine atom at position 3 provides a site for palladium‑catalyzed functionalization, enabling the construction of more complex sulfonamide‑bearing molecules without disturbing the amide bond [1].

Physicochemical Training Set Compound for in Silico Model Validation

The compound's computed XLogP (~2.3–2.5) and measured (or predicted) solubility can serve as a calibration point for computational ADME models, especially when benchmarked against the experimentally characterized 4‑chloro analog (XLogP = 1.9). This contributes to the validation of predictive algorithms used in early‑stage drug discovery [1].

Quote Request

Request a Quote for 3-Bromo-4-methyl-N-(2-(methylsulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.